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molecular formula C15H16BrNO2S B8528778 N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

Cat. No. B8528778
M. Wt: 354.3 g/mol
InChI Key: QSUNXTFHBBPPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393868B2

Procedure details

Add 4′-bromo-biphenyl-2-ylamine (1.038 g, 4.183 mmol) to CH2Cl2 and cool to 0° C. Add first DBU (2.6 ml, 17.038 mmol), then isopropylsulfonyl chloride (0.95 ml, 8.206 mmol) drop wise to flask and warm flask to room temperature. After 18 hours monitor reaction. If SM is still present, add DBU (1 ml), then isopropylsulfonyl chloride (0.4 ml) and then stir 2 additional hours. Purify resultant product using flash chromatography (Silica gel-25% EtOAc/Hexane) to provide propane-2-sulfonic acid (4′-bromo-biphenyl-2-yl)-amide (1.116 g, 75%). MS(m/e): 351.9(M−1).
Quantity
1.038 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.[CH:26]([S:29](Cl)(=[O:31])=[O:30])([CH3:28])[CH3:27]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:14][S:29]([CH:26]([CH3:28])[CH3:27])(=[O:31])=[O:30])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.038 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Purify resultant product

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.116 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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